molecular formula C6H11NO4 B8604577 N-Methylcyclopropanamine oxalate

N-Methylcyclopropanamine oxalate

Cat. No.: B8604577
M. Wt: 161.16 g/mol
InChI Key: QQUGCKHFFUHNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylcyclopropanamine oxalate is an organic compound comprising a cyclopropane ring substituted with a methylamine group and stabilized by an oxalate counterion. The oxalate salt enhances solubility and stability compared to the free base form, making it more suitable for synthetic or pharmacological studies.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

N-methylcyclopropanamine;oxalic acid

InChI

InChI=1S/C4H9N.C2H2O4/c1-5-4-2-3-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6)

InChI Key

QQUGCKHFFUHNHV-UHFFFAOYSA-N

Canonical SMILES

CNC1CC1.C(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₅H₉NO₂·C₂H₂O₄ 193.16 (free base + oxalate) Not explicitly listed* Cyclopropane core, methylamine substituent, oxalate salt for stabilization
N-Methylcyclopropanamine hydrochloride C₄H₉N·HCl 107.58 (free base: 71.12) 217806-26-3 Hydrochloride salt form; enhanced solubility in polar solvents
1-Hydroxycyclopropane-1-carboxylic acid C₄H₆O₃ 102.09 17994-25-1 Cyclopropane with carboxylic acid and hydroxyl groups; acidic properties
N-{[4-(Propan-2-yl)phenyl]methyl}cyclopropanamine C₁₃H₁₉N 189.30 Not explicitly listed* Bulky aromatic substituent; potential CNS activity due to lipophilicity

Key Differences and Research Findings

Salt Form and Solubility

  • Oxalate vs. Hydrochloride Salts : The oxalate salt of N-Methylcyclopropanamine offers distinct solubility profiles compared to its hydrochloride analog. Oxalate salts generally exhibit moderate solubility in water and polar aprotic solvents, whereas hydrochlorides are more soluble in aqueous environments . This difference may influence their utility in drug formulation.
  • Stability : Oxalate salts are often more thermally stable than free bases, reducing degradation during storage or synthesis. However, hydrochloride salts are more commonly used in pharmaceuticals due to their compatibility with biological systems .

Functional Group Impact

  • 1-Hydroxycyclopropane-1-carboxylic Acid : Unlike this compound, this compound features both hydroxyl and carboxylic acid groups, making it highly polar and acidic. It is often used as a building block in peptide synthesis or metal-organic frameworks .

Research Trends

  • Mechlorethamine Hydrochloride : A structurally distinct nitrogen mustard compound (CAS-linked in ) with 75 PubMed entries, highlighting its historical use in cancer chemotherapy. Unlike cyclopropanamines, nitrogen mustards rely on alkylating properties for cytotoxicity .

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